![molecular formula C19H34N2O2 B14520543 7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine CAS No. 62397-77-7](/img/structure/B14520543.png)
7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine is a chemical compound with the molecular formula C19H34N2O2 . It is characterized by the presence of an aminobutyl group and two methoxy groups attached to a phenyl ring, which is further connected to a heptan-1-amine chain. This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine typically involves the reaction of appropriate halogenoalkanes with ammonia or amines. For instance, the halogenoalkane is heated with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas . The reaction proceeds through the formation of intermediate salts, which are subsequently converted to the desired amine by the removal of hydrogen ions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar principles but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and catalysts to accelerate the reaction rates and improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine: shares structural similarities with other amines and phenyl derivatives.
Dimethoxyphenyl derivatives: Compounds with similar methoxy groups attached to a phenyl ring.
Aminobutyl derivatives: Compounds containing aminobutyl groups.
Properties
CAS No. |
62397-77-7 |
|---|---|
Molecular Formula |
C19H34N2O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
7-[4-(4-aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine |
InChI |
InChI=1S/C19H34N2O2/c1-22-18-15-17(11-7-9-13-21)19(23-2)14-16(18)10-6-4-3-5-8-12-20/h14-15H,3-13,20-21H2,1-2H3 |
InChI Key |
VUVFSTPYPAHLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCCCCCN)OC)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


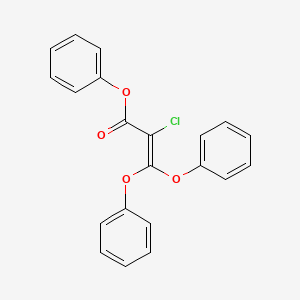
![2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one](/img/structure/B14520464.png)

![[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol](/img/structure/B14520474.png)
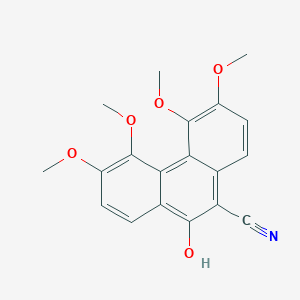
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)

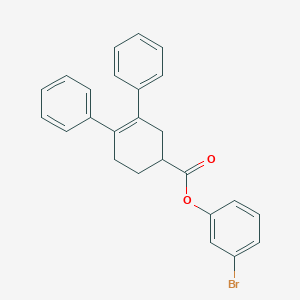
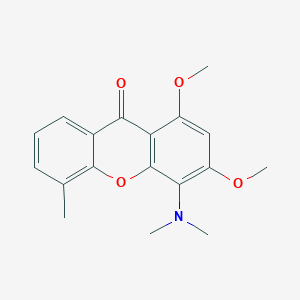
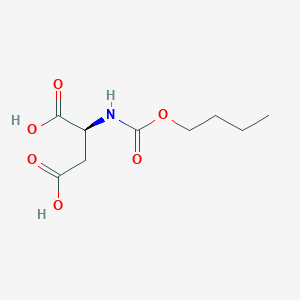
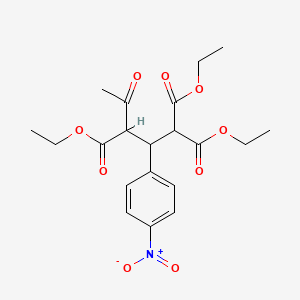
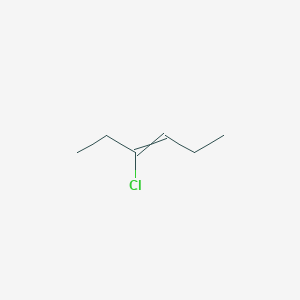
![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)
